
4-(2-Nitroethenyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Nitroethenyl)quinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agrochemicals, and materials science. The presence of the nitroethenyl group at the 4-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroethenyl)quinoline typically involves the condensation of 2-nitroethanal with quinoline derivatives. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or transition metal complexes to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalytic processes using recyclable catalysts and green chemistry principles are often employed to minimize environmental impact and improve sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Nitroethenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrosonium derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include nitrosoquinoline, aminoquinoline, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(2-Nitroethenyl)quinoline has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(2-Nitroethenyl)quinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA replication and protein synthesis. The compound can bind to bacterial enzymes, inhibiting their function and leading to cell death . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound of 4-(2-Nitroethenyl)quinoline, known for its antimalarial properties.
2-Nitroquinoline: A similar compound with a nitro group at the 2-position, exhibiting different chemical reactivity and biological activity.
4-Aminoquinoline: A derivative with an amino group at the 4-position, widely used in antimalarial drugs.
Uniqueness
This compound is unique due to the presence of the nitroethenyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and enhances its potential for diverse biological activities.
Eigenschaften
CAS-Nummer |
1080-97-3 |
|---|---|
Molekularformel |
C11H8N2O2 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
4-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-8H/b8-6+ |
InChI-Schlüssel |
IOWHQTCXABMRDC-SOFGYWHQSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


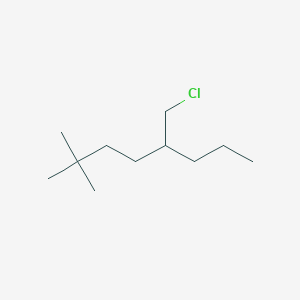
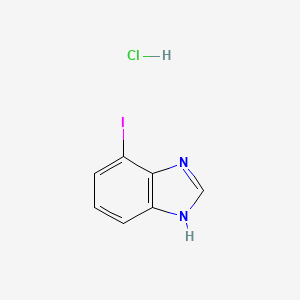
![tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate](/img/structure/B13505789.png)
![lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13505807.png)
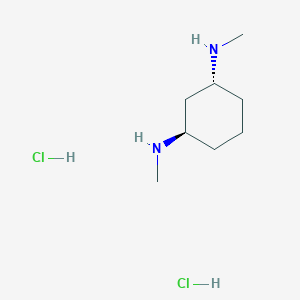
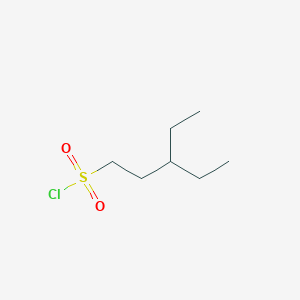

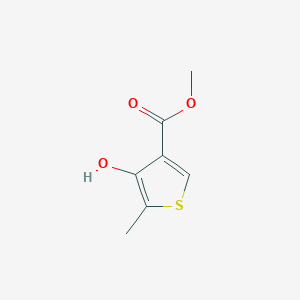
![2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13505825.png)
![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride](/img/structure/B13505830.png)
![2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13505835.png)



